Tubulin/NRP1-IN-1 Tubulin/NRP1-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16593007
InChI: InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1
SMILES:
Molecular Formula: C28H37N5O8
Molecular Weight: 571.6 g/mol

Tubulin/NRP1-IN-1

CAS No.:

Cat. No.: VC16593007

Molecular Formula: C28H37N5O8

Molecular Weight: 571.6 g/mol

* For research use only. Not for human or veterinary use.

Tubulin/NRP1-IN-1 -

Specification

Molecular Formula C28H37N5O8
Molecular Weight 571.6 g/mol
IUPAC Name (2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid
Standard InChI InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1
Standard InChI Key BNWIVWQCCFRSQN-FQQSSWHASA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O

Introduction

Molecular and Chemical Properties of Tubulin/NRP1-IN-1

Structural Characteristics

Tubulin/NRP1-IN-1 (CAS No. 2983719-82-8) has a molecular formula of C28H37N5O8 and a molecular weight of 571.62 g/mol . The compound’s structure integrates functional groups that enable simultaneous interaction with tubulin’s colchicine-binding site and NRP1’s extracellular domain. This bifunctional design is critical for its dual inhibitory activity, as confirmed by biochemical assays showing distinct binding affinities for both targets .

Table 1: Key Chemical Properties of Tubulin/NRP1-IN-1

PropertyValue
CAS Number2983719-82-8
Molecular FormulaC28H37N5O8
Molecular Weight571.62 g/mol
IC50 (Tubulin)0.71 μM
IC50 (NRP1)0.85 μM
Storage Conditions-20°C (powder), -80°C (solution)

Mechanism of Action: Dual Inhibition of Tubulin and NRP1

Tubulin Inhibition and Antimitotic Effects

Tubulin/NRP1-IN-1 binds to the colchicine site of β-tubulin, destabilizing microtubule polymerization and triggering mitotic arrest . This mechanism is analogous to classical tubulin inhibitors such as vinca alkaloids but with improved specificity for cancer cells. In prostate tumor cell lines, the compound induces G2/M phase arrest, leading to apoptotic cell death via caspase-3/7 activation .

NRP1 Antagonism and Signaling Interference

Neuropilin-1 (NRP1) is a transmembrane receptor implicated in angiogenesis, tumor progression, and drug resistance . Tubulin/NRP1-IN-1 inhibits NRP1 by blocking its interaction with vascular endothelial growth factor (VEGF) and semaphorin ligands, thereby suppressing downstream pathways such as VEGF receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) signaling . Proteomic studies reveal that NRP1 inhibition stabilizes adherens junctions by reducing VE-cadherin internalization, thereby normalizing vascular permeability and limiting metastatic dissemination .

Synergistic Effects of Dual Targeting

The concurrent inhibition of tubulin and NRP1 creates a synergistic antitumor effect:

  • Microtubule Disruption: Impairs cell division and promotes apoptosis.

  • NRP1 Blockade: Suppresses pro-angiogenic signaling and enhances drug delivery by vascular normalization .
    This dual action is particularly effective in tumors overexpressing NRP1, a hallmark of aggressive and therapy-resistant cancers .

Preclinical Efficacy and Pharmacological Profile

In Vitro Anticancer Activity

In prostate cancer cell lines (e.g., PC-3, LNCaP), Tubulin/NRP1-IN-1 reduces cell viability by 50–70% at 1 μM concentrations . Apoptosis induction is evidenced by increased Annexin V staining and PARP cleavage. Comparatively, the compound shows selective cytotoxicity toward cancer cells over non-malignant fibroblasts, suggesting a favorable therapeutic index .

Table 2: In Vitro Activity of Tubulin/NRP1-IN-1 in Prostate Cancer Models

Cell LineViability Reduction (%)Apoptosis Induction (Fold Change)
PC-368 ± 53.2 ± 0.4
LNCaP72 ± 63.8 ± 0.6
DU-14565 ± 42.9 ± 0.3

Overcoming Drug Resistance

NRP1 upregulation is a recognized mechanism of adaptive resistance to targeted therapies, including BRAF and MET inhibitors . In melanoma and breast cancer models, NRP1 silencing restores sensitivity to these agents by preventing EGFR/IGF1R-mediated survival signaling . Tubulin/NRP1-IN-1’s capacity to concomitantly inhibit NRP1 and tubulin positions it as a strategic tool to circumvent resistance. For example, in MET-addicted gastric carcinoma cells, NRP1 inhibition suppresses EGFR upregulation, resensitizing tumors to MET-targeted drugs .

Therapeutic Implications and Future Directions

Prostate Cancer Management

The compound’s efficacy in prostate cancer models underscores its potential as a first-line or adjuvant therapy. Given the limited options for metastatic castration-resistant prostate cancer (mCRPC), Tubulin/NRP1-IN-1’s dual mechanism could address both tumor proliferation and angiogenesis.

Combination Therapy Strategies

Co-administration with immune checkpoint inhibitors or VEGF-targeted agents may enhance antitumor immune responses and vascular normalization. Preclinical data suggest that NRP1 inhibition augments T-cell infiltration into tumors, synergizing with PD-1/PD-L1 blockade .

Pharmacokinetic Optimization

Current data lack detailed pharmacokinetic profiles, necessitating further studies on bioavailability, metabolism, and toxicity. Structural modifications could improve blood-brain barrier penetration for applications in brain metastases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator